N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride
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Overview
Description
N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N’,N’-dipropylbutane-1,4-diamine;trihydrochloride is a complex organic compound that features multiple imidazole rings. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole-containing compounds typically involves the formation of the imidazole ring through cyclization reactions. One common method is the condensation of glyoxal with ammonia, which forms the basic imidazole structure These steps often involve the use of protecting groups, selective functionalization, and purification techniques .
Industrial Production Methods
Industrial production of such complex compounds typically involves multi-step synthesis processes that are optimized for yield and purity. These processes often use automated systems to control reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is also common to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Imidazole-containing compounds can undergo various types of chemical reactions, including:
Oxidation: Imidazole rings can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can convert imidazole rings to imidazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of imidazole can yield imidazolone, while reduction can produce imidazoline .
Scientific Research Applications
N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N’,N’-dipropylbutane-1,4-diamine;trihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of imidazole-containing compounds often involves interactions with biological targets such as enzymes and receptors. These interactions can inhibit or activate specific pathways, leading to various biological effects. For example, imidazole derivatives can inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism .
Comparison with Similar Compounds
Similar compounds to N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N’,N’-dipropylbutane-1,4-diamine;trihydrochloride include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Astemizole: Another antihistaminic agent.
Omeprazole: An antiulcer agent.
These compounds share the imidazole ring structure but differ in their specific substituents and biological activities, highlighting the versatility and importance of imidazole chemistry .
Properties
Molecular Formula |
C28H48Cl3N7 |
---|---|
Molecular Weight |
589.1 g/mol |
IUPAC Name |
N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride |
InChI |
InChI=1S/C28H45N7.3ClH/c1-5-16-34(17-6-2)19-8-7-18-32(3)21-25-9-11-26(12-10-25)22-35(23-27-29-13-14-30-27)24-28-31-15-20-33(28)4;;;/h9-15,20H,5-8,16-19,21-24H2,1-4H3,(H,29,30);3*1H |
InChI Key |
KLPOLRXJKIOFIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCCCN(C)CC1=CC=C(C=C1)CN(CC2=NC=CN2)CC3=NC=CN3C.Cl.Cl.Cl |
Origin of Product |
United States |
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